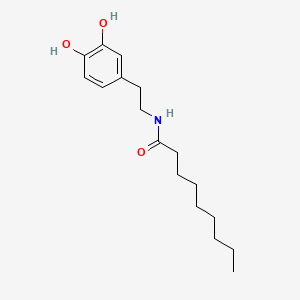

N-Pelargonoyldopamine

Description

N-Pelargonoyldopamine is a dopamine derivative in which the primary amine of dopamine is conjugated with pelargonic acid (nonanoic acid, C9:0). The synthesis of N-acyl dopamines typically involves enzymatic or chemical conjugation of dopamine with fatty acids, as demonstrated in studies of related compounds .

Properties

CAS No. |

105955-08-6 |

|---|---|

Molecular Formula |

C17H27NO3 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

N-[2-(3,4-dihydroxyphenyl)ethyl]nonanamide |

InChI |

InChI=1S/C17H27NO3/c1-2-3-4-5-6-7-8-17(21)18-12-11-14-9-10-15(19)16(20)13-14/h9-10,13,19-20H,2-8,11-12H2,1H3,(H,18,21) |

InChI Key |

KTWNQIGDYSOLGD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |

Canonical SMILES |

CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar N-Acyl Dopamines

Structural and Physicochemical Properties

The key structural variation among N-acyl dopamines lies in the fatty acid chain length and saturation (Table 1). These differences influence solubility, bioavailability, and receptor affinity:

| Compound Name | Acyl Chain (Length/Saturation) | Molecular Formula | Molecular Weight (Da) | Solubility (Predicted) |

|---|---|---|---|---|

| N-Pelargonoyldopamine | Nonanoyl (C9:0) | C₁₇H₂₅NO₃ | 291.19* | Moderate hydrophilicity |

| N-Arachidonoyldopamine | Arachidonoyl (C20:4, ω-6) | C₂₈H₃₉NO₃ | 437.29 | Highly lipophilic |

| N-Oleoyldopamine | Oleoyl (C18:1, ω-9) | C₂₆H₄₁NO₃ | 415.31 | Lipophilic |

| N-Palmitoyldopamine | Palmitoyl (C16:0) | C₂₄H₃₉NO₃ | 389.29 | Lipophilic |

| N-Linoleoyldopamine | Linoleoyl (C18:2, ω-6) | C₂₆H₃₉NO₃ | 413.29 | Lipophilic |

*Molecular weight calculated from ’s mass spectrometry data (subtracting sodium adduct adjustment).

Key Observations :

- Shorter acyl chains (e.g., pelargonoyl) increase water solubility compared to longer chains (e.g., arachidonoyl) .

- Unsaturated chains (e.g., oleoyl, linoleoyl) enhance membrane fluidity and receptor binding kinetics .

N-Arachidonoyldopamine (NADA):

- Activity : Potent TRPV1 agonist (EC₅₀ = 35 nM) and moderate CB1 agonist .

- Role : Neuroprotection, pain modulation, and anti-inflammatory effects in vivo .

N-Oleoyldopamine:

- Activity : TRPV1 agonist with lower potency than NADA (EC₅₀ = 1.2 µM) and weak CB1 affinity .

- Role : Hypothesized to regulate thermogenesis and lipid metabolism .

N-Palmitoyldopamine:

- Activity : Minimal TRPV1/CB1 activity; may act via alternative pathways (e.g., PPAR-γ) .

- Role: Limited data, but structural studies confirm stability in plasma .

N-Pelargonoyldopamine (Inferred) :

- Predicted Activity: Likely low TRPV1/CB1 affinity due to short saturated chain. Potential metabolic stability advantages over longer-chain analogs.

- Research Gap: No direct activity data exists; studies on chain-length dependencies suggest reduced receptor engagement with C9–C12 acyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.